N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide
Description
N-(Benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to the amide nitrogen and a pentyloxy group at the para position of the benzamide ring.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13-24-18/h5-10,12-13H,2-4,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWQZMWIBYHPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide typically involves the reaction of 5-amino-2-mercaptobenzothiazole with 4-(pentyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide has been investigated for its anticancer properties. Studies indicate that it can inhibit specific enzymes and pathways involved in cancer cell proliferation. Its mechanism of action typically involves the inhibition of certain proteins, such as SIRTUIN 7, which is linked to various cancer types .
Neuroprotective Effects
Research has shown that derivatives of benzothiazole, including this compound, exhibit neuroprotective effects. They have been tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in managing neurodegenerative diseases . For instance, compounds derived from benzothiazole have demonstrated significant activity against MAO-B, which is relevant for treating conditions like depression associated with neurodegenerative diseases.
Materials Science
Organic Semiconductors
The compound's electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The unique arrangement of sulfur and nitrogen atoms contributes to its electronic characteristics, allowing it to function effectively in electronic devices.
Industrial Chemistry
Synthesis Intermediate
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can also act as a catalyst in various chemical reactions, enhancing reaction efficiency and product yield.
Data Tables
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits SIRTUIN 7 protein |
| Neuroprotective Effects | Inhibits MAO-B and ChE | |
| Materials Science | Organic Semiconductors | Unique electronic properties |
| Industrial Chemistry | Synthesis Intermediate | Catalytic properties in organic reactions |
Case Studies
- Anticancer Research : A study demonstrated the efficacy of benzothiazole derivatives in inhibiting cancer cell growth through the modulation of enzyme activity related to cell proliferation. The compound showed promising results in reducing tumor size in animal models.
- Neuroprotective Studies : In vitro assays indicated that this compound significantly inhibited the activity of MAO-B, suggesting its potential use in treating depression linked with neurodegenerative disorders.
- Material Development : Researchers have successfully integrated this compound into organic semiconductor devices, leading to enhanced performance metrics compared to traditional materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide with structurally related compounds, focusing on substituent effects, synthetic methods, and biological activities.
Key Observations:
Benzo[d]thiazole at position 5 (vs. 2 in ) could alter binding interactions due to spatial orientation differences.
Synthetic Routes :
- Click chemistry (e.g., triazole formation in ) and coupling reactions (e.g., EDC/HOBt-mediated in ) are common strategies for benzamide derivatives.
- Lower yields (e.g., 34% in ) highlight challenges in multi-step syntheses, particularly with bulky substituents.
Biological Relevance :
- Analogs with piperazine-carbonyl groups () show sub-micromolar IC₅₀ values in PCSK9 inhibition, suggesting that similar substituents in the target compound could confer activity .
- Thiazole-triazole hybrids () demonstrate the importance of heterocyclic linkers in modulating receptor binding .
Research Findings and Data
Table 2: Pharmacological and Physicochemical Data of Analogs
Notes:
- PCSK9 Inhibition : Compound C5 () achieved IC₅₀ = 0.5 µM via TR-FRET assays, suggesting that benzamide derivatives with polar substituents (e.g., methoxymethyl) enhance target engagement .
Critical Analysis of Evidence
- Contradictions : reports lower yields for boronic acid intermediates, contrasting with higher yields in triazole-based syntheses (). This underscores the dependency of efficiency on reaction conditions .
- Gaps : Direct data on the target compound’s synthesis or activity are absent; inferences rely on structural analogs.
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antimicrobial properties, and antitumor effects, supported by data from various studies.
Enzyme Inhibition
Recent studies have highlighted the inhibitory potential of this compound against key enzymes involved in various physiological processes. Notably, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).
Inhibition Data
The following table summarizes the inhibition constants (Ki values) for the compound against these enzymes:
| Enzyme | Ki Value (nM) |
|---|---|
| hCA I | 4.07 ± 0.38 |
| hCA II | 10.68 ± 0.98 |
| AChE | 8.91 ± 1.65 |
These values indicate a strong inhibitory capacity, particularly against hCA I, which is crucial for various physiological functions, including acid-base balance and fluid secretion .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate that it possesses notable antibacterial activity.
Antimicrobial Efficacy
In vitro tests using broth microdilution methods demonstrated the following:
- Gram-negative bacteria : Effective against Escherichia coli.
- Gram-positive bacteria : Effective against Staphylococcus aureus.
The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could serve as a lead compound for developing new antimicrobial agents .
Antitumor Activity
The antitumor potential of this compound has been assessed using various cancer cell lines. The findings reveal that it can inhibit cell proliferation effectively.
Case Study: Lung Cancer Cell Lines
A study investigated the compound's effects on human lung cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compound shows promising antitumor activity, particularly in two-dimensional assays, which are often more predictive of in vivo efficacy .
Discussion
The biological activities of this compound suggest its potential as a multi-target therapeutic agent. Its strong inhibition of key enzymes involved in neurotransmission and tumor progression, coupled with its antimicrobial properties, positions it as a candidate for further development in drug discovery.
Future Directions
Further research is needed to optimize the chemical structure of this compound to enhance its selectivity and reduce potential toxicity in normal cells while maintaining its efficacy against cancer cells and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
